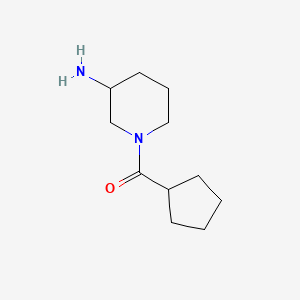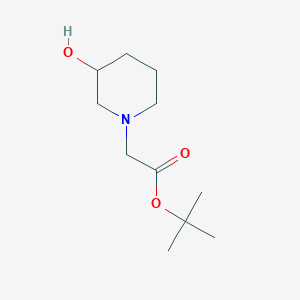
2-Methyl-5-(1,3-Oxazol-2-yl)anilin
Übersicht
Beschreibung
2-Methyl-5-(1,3-oxazol-2-yl)aniline, commonly referred to as 2M5O2A, is a small molecule that has been used in a variety of scientific applications. It has been studied extensively in the fields of organic chemistry and biochemistry due to its unique structure and properties. This molecule is an aniline derivative and is composed of a nitrogen atom, two methyl groups, and an oxazole ring. Its structure is highly versatile and can be modified to suit a variety of applications.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
2-Methyl-5-(1,3-Oxazol-2-yl)anilin wurde auf sein Potenzial in der medizinischen Chemie untersucht, insbesondere bei der Entwicklung von Antikrebsmitteln. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, wodurch möglicherweise das Wachstum von Krebszellen gehemmt wird. Forschungsergebnisse haben gezeigt, dass ähnliche heterocyclische Verbindungen signifikante biologische Aktivitäten aufweisen, darunter Antikrebswirkungen .
Antibakterielle Aktivität
Die antimikrobiellen Eigenschaften von Verbindungen wie this compound sind von großem Interesse. Studien haben gezeigt, dass Chinazolin-Derivate, die strukturelle Ähnlichkeiten aufweisen, hochwirksam gegen Bakterien wie Staphylococcus aureus und Escherichia coli sein können . Dies deutet darauf hin, dass unsere Verbindung bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnte.
Biologische Aktivitäten von Oxazol-Derivaten
Oxazol-Derivate sind für ein breites Spektrum an biologischen Aktivitäten bekannt. This compound, das den Oxazol-Rest enthält, kann verschiedene biologische Reaktionen wie antimikrobielle, Antikrebs-, Antituberkulose-, entzündungshemmende, antidiabetische, Anti-Fettleibigkeits- und antioxidative Aktivitäten zeigen . Dies macht es zu einem wertvollen Grundgerüst für pharmazeutische Anwendungen.
Synthese von bioaktiven Molekülen
Die Verbindung kann als Zwischenprodukt bei der Synthese von bioaktiven Molekülen dienen. Sein Oxazolring ist ein vielseitiger Baustein, der modifiziert werden kann, um eine Vielzahl von biologisch aktiven Kandidaten zu erzeugen, was den Designprozess in der Wirkstoffforschung beschleunigt .
Antivirale Forschung
Im Kontext der antiviralen Forschung könnten Derivate von Verbindungen wie this compound auf ihre Wirksamkeit bei der Hemmung des Virus-Eintritts in Wirtszellen getestet werden. Beispielsweise wurden Honokiol-Derivate auf ihre antiviralen Eintritts-Eigenschaften unter Verwendung eines SARS-CoV-2-Pseudovirenmodells untersucht , was ein potenzielles Anwendungsgebiet für unsere Verbindung nahelegt.
Pharmakologische Studien
Das pharmakologische Profil von this compound kann in verschiedenen Studien untersucht werden, einschließlich des MTT-Assays, der die Aktivität von mitochondrialen Enzymen misst. Dieser Assay hilft bei der Quantifizierung lebender Zellen und könnte verwendet werden, um die Zytotoxizität der Verbindung gegenüber verschiedenen Zelllinien zu beurteilen und Einblicke in ihr therapeutisches Potenzial zu gewinnen .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, affecting their function
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the oxazole ring and aniline group in the compound may contribute to its binding affinity and selectivity .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological pathways, including signal transduction, enzyme catalysis, and gene regulation .
Action Environment
The action, efficacy, and stability of 2-Methyl-5-(1,3-oxazol-2-yl)aniline can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its action . For instance, the compound’s stability could be affected by light, as suggested by the storage recommendation to protect it from light .
Eigenschaften
IUPAC Name |
2-methyl-5-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICYPUCSKRAKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249267-24-0 | |
| Record name | 2-methyl-5-(1,3-oxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)

![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)

![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)




